Normethandrone-d3

説明

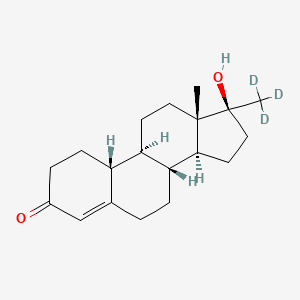

Structure

3D Structure

特性

分子式 |

C19H28O2 |

|---|---|

分子量 |

291.4 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17-,18-,19-/m0/s1/i2D3 |

InChIキー |

ZXSWTMLNIIZPET-VUXBHZGSSA-N |

異性体SMILES |

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |

正規SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |

製品の起源 |

United States |

The Structural and Analytical Paradigm of Normethandrone-d3: A Comprehensive Whitepaper for Isotope Dilution Mass Spectrometry

Executive Summary

Normethandrone, chemically known as 17α-methyl-19-nortestosterone, is a potent synthetic anabolic-androgenic steroid (AAS) and progestin originally developed in the 1950s[1][2]. While historically utilized for the treatment of amenorrhea and menopausal symptoms[2], its powerful anabolic properties have made it a critical target in forensic toxicology, sports anti-doping analysis, and pharmacokinetic monitoring.

To achieve absolute quantitative certainty in complex biological matrices, analytical scientists rely on Isotope Dilution Mass Spectrometry (IDMS). This whitepaper provides an in-depth technical examination of Normethandrone-d3 , the trideuterated stable isotopologue of Normethandrone, detailing its chemical architecture, receptor pharmacodynamics, and the self-validating experimental protocols required for its use as a flawless internal standard.

Chemical Architecture and Physicochemical Properties

Normethandrone is structurally derived from nandrolone (19-nortestosterone)[2]. The strategic addition of a methyl group at the carbon 17-alpha position is not arbitrary; it provides critical steric hindrance that protects the 17β-hydroxyl group from rapid first-pass hepatic oxidation, thereby granting the molecule high oral bioavailability[1].

In the synthesis of Normethandrone-d3 , the three hydrogen atoms on this highly stable 17α-methyl group are replaced with deuterium, creating a 17α-CD3 moiety[3].

The Causality of the Labeling Site: Why label the 17α-methyl group instead of the steroid backbone? Carbon-deuterium (C-D) bonds on aliphatic methyl groups are kinetically inert under physiological pH and standard extraction conditions. This prevents "back-exchange" (the loss of deuterium to the solvent), ensuring the mass shift of +3 Da remains absolute throughout the analytical workflow[3][4].

Table 1: Comparative Physicochemical Properties

| Property | Normethandrone (Native) | Normethandrone-d3 (Isotopologue) |

| Chemical Formula | C₁₉H₂₈O₂[5] | C₁₉H₂₅D₃O₂[4] |

| Molecular Weight | 288.43 g/mol [2] | 291.44 g/mol [4] |

| CAS Number | 514-61-4[6] | 514-61-4 (Base structure)[3] |

| IUPAC Nomenclature | 17α-methyl-19-nortestosterone[2] | 17α-methyl-d3-19-nortestosterone[3] |

| Predicted LogP | ~2.8[5] | ~2.8 |

| Primary Application | Pharmacological Agent[1] | Stable Isotope Internal Standard[3] |

Pharmacodynamics: Receptor Binding and Cellular Signaling

Normethandrone exhibits a unique dual-receptor affinity profile. The absence of the C19 methyl group (a hallmark of 19-nor derivatives) alters the three-dimensional conformation of the steroid, significantly amplifying its progestational activity compared to standard testosterone[1][2]. Consequently, it acts as a potent agonist of the progesterone receptor (PR)[2]. Simultaneously, the essential 17β-hydroxyl group anchors the molecule to the Androgen Receptor (AR), driving classical anabolic gene transcription[2].

Intracellular mechanism of action: Normethandrone binding to the Androgen Receptor (AR).

The Causality of Isotope Dilution in Mass Spectrometry

As analytical scientists, we must recognize that biological matrices (plasma, urine) are inherently hostile to reproducible quantitation. Co-eluting endogenous lipids cause severe ion suppression in Electrospray Ionization (ESI).

The Solution: Normethandrone-d3 shares the exact chromatographic retention time and ionization efficiency as native Normethandrone. By spiking the d3-standard into the raw sample, any matrix-induced signal suppression affects both the unlabeled and labeled molecules equally. The mass spectrometer measures the ratio between the two, creating a mathematically self-correcting system that neutralizes matrix effects and extraction losses.

Self-validating isotope dilution LC-MS/MS workflow using Normethandrone-d3.

Experimental Protocols: A Self-Validating System

Protocol A: Validation of Isotopic Purity via High-Resolution Mass Spectrometry (HRMS)

Before Normethandrone-d3 can be used as an internal standard, its isotopic purity must be validated to ensure it does not contain trace amounts of unlabeled (d0) Normethandrone, which would cause false-positive baseline readings.

-

Preparation: Dilute the Normethandrone-d3 stock to 100 ng/mL in LC-MS grade methanol.

-

Acquisition: Inject 5 µL into an Orbitrap or Q-TOF mass spectrometer operating in positive ESI mode.

-

Mass Accuracy Monitoring: Extract the exact mass chromatograms for the protonated precursor [M+H]+ at m/z 292.235 (theoretical for d3) and m/z 289.216 (theoretical for d0).

-

Self-Validation Logic: Calculate the peak area ratio of m/z 289.216 to 292.235. The batch is only validated for quantitative use if the d0 contribution is < 0.1% .

Protocol B: Quantitative LC-MS/MS Extraction and Analysis

This protocol utilizes Liquid-Liquid Extraction (LLE) to selectively isolate the lipophilic steroid (LogP ~2.8)[5] while leaving polar phospholipids behind.

-

Sample Spiking: Aliquot 500 µL of biological matrix. Immediately add 20 µL of Normethandrone-d3 working solution (50 ng/mL). Causality: Spiking at step zero ensures the internal standard undergoes the exact same degradation and extraction losses as the endogenous analyte.

-

Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes. MTBE is chosen specifically because it partitions the steroid into the organic layer while precipitating matrix proteins.

-

Phase Separation: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Analysis (MRM Mode):

-

Normethandrone (d0): m/z 289.2 → 109.1 (quantifier), 227.2 (qualifier).

-

Normethandrone-d3: m/z 292.2 → 109.1 (quantifier).

-

-

Self-Validating Batch Control: Every analytical run must include a "Zero Sample" (matrix spiked only with Normethandrone-d3). If the Zero Sample yields a peak at the d0 transition exceeding 5% of the Lower Limit of Quantification (LLOQ), the entire batch fails. This strictly controls for cross-contamination and ensures absolute trustworthiness of the data.

Conclusion

The integration of Normethandrone-d3 into mass spectrometric workflows represents the gold standard in analytical endocrinology and toxicology. By leveraging the specific +3 Da mass shift of the highly stable 17α-CD3 group, scientists can deploy a self-correcting, self-validating system that guarantees quantitative integrity regardless of matrix complexity.

References

-

[5] Methylnortestosterone | C19H28O2 | CID 5284597 | PubChem - NIH | 5

-

[6] Safety Data Sheet - Methylnortestosterone | Cayman Chemical | 6

Sources

- 1. NORMETHANDRONE [drugs.ncats.io]

- 2. Normethandrone - Wikipedia [en.wikipedia.org]

- 3. CAS 514-61-4: Methylnortestosterone | CymitQuimica [cymitquimica.com]

- 4. 去甲美雄酮-d3 | 孟成科技(上海)有限公司 [mitachieve.com]

- 5. Methylnortestosterone | C19H28O2 | CID 5284597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis and isotopic labeling of Normethandrone-d3.

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Normethandrone-d3

Introduction

Normethandrone, also known as 17α-methyl-19-nortestosterone, is a synthetic androgen and anabolic steroid.[1] As a derivative of nandrolone (19-nortestosterone), it has been a subject of interest in medicinal chemistry and pharmacology. The introduction of stable isotopes, such as deuterium (²H), into the molecular structure of steroids like normethandrone provides a powerful tool for researchers.[] Isotopically labeled compounds, such as Normethandrone-d3, are invaluable as internal standards for quantitative analysis by mass spectrometry, enabling precise tracking and quantification in biological matrices.[] They are also crucial for metabolic studies, allowing for the elucidation of metabolic pathways and pharmacokinetics without altering the fundamental chemical properties of the parent molecule.[] This guide provides a detailed technical overview of a robust synthetic route to Normethandrone-d3, along with methods for its characterization and quality control.

Synthetic Strategy and Rationale

The synthesis of Normethandrone-d3 is strategically designed to introduce the deuterium label at a metabolically stable position, ensuring the integrity of the label during biological studies. The chosen position for labeling is the 17α-methyl group. The C-D bond is significantly stronger than the C-H bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at that site and increasing the compound's stability.[3]

The synthetic pathway commences with a readily available starting material, estradiol 3-methyl ether, and proceeds through two key stages:

-

Formation of the 19-Norsteroid Core: The characteristic 19-nor steroid skeleton, lacking the C-19 methyl group, is efficiently constructed from an aromatic A-ring precursor using the Birch reduction. This reaction, extensively used in steroid synthesis, reduces the aromatic ring to a diene, which is then hydrolyzed to the desired α,β-unsaturated ketone.[4][5] Subsequent oxidation of the 17-hydroxyl group furnishes the key intermediate, 19-nor-Δ4-androstene-3,17-dione.

-

Introduction of the Deuterated Methyl Group: The d3-label is introduced in the final step via a Grignard reaction. The 17-keto group of 19-nor-Δ4-androstene-3,17-dione is reacted with trideuteromethyl magnesium iodide (CD₃MgI). This organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tertiary alcohol with the desired 17α-(trideuteromethyl) group upon aqueous workup.[6][7] This method provides a direct and efficient way to incorporate the deuterium label with high isotopic purity.

Experimental Protocols

Part 1: Synthesis of 19-Nor-Δ4-androstene-3,17-dione (VI)

This procedure is adapted from established methods for the synthesis of 19-norsteroids from estrogen derivatives.[4]

-

Birch Reduction of Estradiol 3-Methyl Ether (II):

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add 1 liter of anhydrous liquid ammonia.

-

To the stirred liquid ammonia, add 10 g of estradiol 3-methyl ether dissolved in 200 ml of anhydrous tetrahydrofuran (THF).

-

Carefully add 5 g of lithium wire in small pieces over 30 minutes. The solution should turn a deep blue color, indicating the formation of solvated electrons.

-

After the addition is complete, stir the reaction mixture for 2 hours.

-

Quench the reaction by the slow addition of 100 ml of absolute ethanol until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

-

Hydrolysis of the Enol Ether Intermediate:

-

To the residue from the previous step, add 500 ml of methanol and 250 ml of 3 N hydrochloric acid.

-

Reflux the mixture for 1 hour with stirring.

-

After cooling to room temperature, add water to the mixture and extract the product with ethyl acetate (3 x 200 ml).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 19-nortestosterone (V).

-

-

Oxidation to 19-Nor-Δ4-androstene-3,17-dione (VI):

-

Dissolve the crude 19-nortestosterone in 200 ml of glacial acetic acid.

-

While stirring at room temperature, add a solution of 5 g of chromium trioxide in 100 ml of 70% acetic acid dropwise.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by adding 50 ml of methanol.

-

Evaporate the mixture to dryness under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 19-nor-Δ4-androstene-3,17-dione (VI).

-

Part 2: Synthesis of Normethandrone-d3 (I)

This procedure utilizes a Grignard reaction with a deuterated reagent, analogous to the synthesis of deuterated 17-methyl-testosterone.[6]

-

Grignard Reaction:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place 1.5 g of magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 5 g of trideuteromethyl iodide (CD₃I) in 50 ml of anhydrous diethyl ether.

-

Add a small portion of the CD₃I solution to the magnesium turnings and gently warm to initiate the formation of the Grignard reagent (trideuteromethyl magnesium iodide).

-

Once the reaction has started, add the remaining CD₃I solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent to 0 °C and add a solution of 3 g of 19-nor-Δ4-androstene-3,17-dione (VI) in 100 ml of anhydrous THF dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 150 ml).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) followed by recrystallization from acetone-hexane to yield Normethandrone-d3 (I).

-

Characterization and Quality Control

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Normethandrone-d3.[8]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to assess the chemical purity of the final product.[9] The method should be validated for linearity, accuracy, and precision. The final product should exhibit a single major peak with a purity of ≥98%.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the incorporation of the deuterium atoms.[10] Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum of Normethandrone-d3 is expected to show a molecular ion peak (M+) at m/z 291.4, which is three mass units higher than that of unlabeled normethandrone (m/z 288.4). The isotopic distribution of the molecular ion cluster will confirm the high enrichment of the d3-species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and confirm the location of the deuterium labels.[11][12]

-

In the ¹H NMR spectrum of Normethandrone-d3, the singlet corresponding to the 17α-methyl protons in unlabeled normethandrone will be absent.

-

In the ¹³C NMR spectrum, the signal for the 17α-methyl carbon will be observed as a multiplet due to coupling with deuterium (C-D coupling), and its chemical shift may be slightly altered (isotopic shift).[13] The absence of a signal at the chemical shift of a -CH₃ group at this position further confirms successful deuteration.

-

Data Presentation

| Parameter | Unlabeled Normethandrone | Normethandrone-d3 | Rationale for Difference |

| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂ | Replacement of 3 H atoms with 3 D atoms. |

| Molecular Weight | 288.42 g/mol | 291.44 g/mol | Increased mass due to three deuterium atoms. |

| Mass Spectrum (M+) | m/z 288.4 | m/z 291.4 | Mass shift of +3 Da. |

| ¹H NMR | Singlet for 17α-CH₃ | Absence of the 17α-methyl singlet | Deuterium is not observed in ¹H NMR. |

| ¹³C NMR | Quartet for 17α-CH₃ | Triplet for 17α-CD₃ (due to C-D coupling) | C-D coupling patterns confirm deuteration. |

Visualizations

Caption: Synthetic workflow for Normethandrone-d3.

Caption: Structure of Normethandrone-d3 with deuterated methyl group.

References

-

Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17α-ethynyltestosterone and 19-Nor-17α-methyltestosterone. Journal of the American Chemical Society, 76(15), 4092–4094. [Link]

- CN106589033A - Method for preparing 19-nor-4-androstene-3,17-dione.

-

Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society, 75(21), 5366–5369. [Link]

- US3655649A - Process for the preparation of 19-norsteroids.

- CN104788524A - 19-nor-4-androstene-3,17-dione preparation method.

- WO2018185783A1 - Novel process for preparation of 19-norsteroids.

-

Dryden, H. L., Webber, G. M., Burtner, R. R., & Cella, J. A. (1964). The Birch Reduction of Steroids. The Journal of Organic Chemistry, 29(8), 2273-2278. [Link]

-

Method for preparing 19- nor-4-androstene-3, 17-diketone. Eureka | Patsnap. [Link]

-

Shinohara, Y., Baba, S., & Kasuya, Y. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. Steroids, 44(3), 253–260. [Link]

-

Djerassi, C., Miramontes, L., Rosenkranz, G., Sondheimer, F., & Longo, L. D. (2006). Steroids LIV. Synthesis of 19-nor-17alpha-ethynyltestosterone and 19-nor-17alpha-methyltestosterone. 1954. American journal of obstetrics and gynecology, 194(1), 289. [Link]

-

Al-Dhubiab, B. E. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Formulation. Indian journal of pharmaceutical sciences, 78(1), 115–122. [Link]

- US3514514A - 17alpha-ethinyl-18-methyl-19-nortestosterone esters.

-

Normethandrone - Wikipedia. [Link]

-

Muchalski, H. (2017). Site-specific synthesis and application of deuterium-labeled sterols. Arkat USA. [Link]

-

A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]

-

Furuta, T., Namekawa, T., Shibasaki, H., & Kasuya, Y. (1999). Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans. Steroids, 64(12), 805–811. [Link]

-

van der Gen, A., van der Vlist, M. J., & Zeelen, F. J. (1990). Synthesis of ent-19-nortestosterone from its naturally occurring antipode. Recueil des Travaux Chimiques des Pays-Bas, 109(2), 73-76. [Link]

-

Synthesis of deuterium labeled 17-methyl-testosterone. IAEA. [Link]

-

Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Semantic Scholar. [Link]

-

Nikolić, J., Agbaba, D., & Penov Gaši, K. (2018). Stereocontrolled synthesis of the four 16-hydroxymethyl-19-nortestosterone isomers and their antiproliferative activities. Steroids, 134, 8-16. [Link]

-

Goad, L. J., & Goodwin, T. W. (1985). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Methods in enzymology, 111, 369–376. [Link]

-

Furuta, T., Kasuya, Y., Shibasaki, H., & Minagawa, K. (1988). Total synthesis of cortisol: Application to selective deuteriation at C-1 and C-19. Journal of the Chemical Society, Perkin Transactions 1, 2267-2273. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

-

handout lab6 GRIGNARD REACTION. [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. [Link]

-

Al-Dhubiab, B. E., Nair, A. B., Kumria, R., & Singh, S. (2019). Preparation and Characterization of an Oral Norethindrone Sustained Release/Controlled Release Nanoparticles Formulation Based on Chitosan. AAPS PharmSciTech, 20(1), 28. [Link]

-

de la Torre, X., Mazzarino, M., Molaioni, F., & Botrè, F. (2020). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules (Basel, Switzerland), 25(9), 2147. [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

-

What are the products of the Grignard reaction with methyl-magnesium iodide?. Chemistry Stack Exchange. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Hanson, J. R., & Truneh, A. (1983). The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones. Journal of the Chemical Society, Perkin Transactions 1, 1907-1910. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Norethindrone. NIST WebBook. [Link]

-

Singh, S., & Kumar, A. (2019). Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with computational chemistry. Arabian Journal of Chemistry, 12(8), 4649-4661. [Link]

-

O'Dell, L. A., & Schurko, R. W. (2010). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Physical Chemistry Chemical Physics, 12(30), 8567-8583. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 12. mdpi.com [mdpi.com]

- 13. cds.ismrm.org [cds.ismrm.org]

Technical Whitepaper: Sourcing, Analytical Integration, and Methodological Validation of Normethandrone-d3 in Steroid Profiling

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Document Type: In-Depth Technical Guide

Executive Overview

In the highly regulated fields of sports doping analysis, endocrinology, and pharmacokinetic research, the precise quantification of anabolic androgenic steroids (AAS) and progestins is paramount. Normethandrone (17α-methyl-19-nortestosterone), a synthetic estrane steroid with potent progestogenic and androgenic properties, presents unique analytical challenges due to its low physiological concentrations and susceptibility to matrix interference[1][2].

To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. This whitepaper provides an authoritative guide on the commercial sourcing of Normethandrone-d3 , the causality behind its structural advantages, and a self-validating protocol for its integration into high-throughput LC-MS/MS workflows.

Commercial Procurement and Chemical Specifications

For research and analytical standard purposes, procuring high-purity, isotopically enriched reference materials is the first critical step in method development. Normethandrone-d3 is commercially synthesized and distributed primarily through specialized chemical reference standard providers.

Primary Commercial Source

The most prominent and globally accessible commercial source for Normethandrone-d3 is Toronto Research Chemicals (TRC) , a subsidiary of LGC Standards [3][4]. They supply this compound specifically as a neat, stable isotope-labeled reference material for sports drugs and steroid testing[4].

Quantitative Sourcing Data

The following table summarizes the critical procurement and chemical data required for laboratory inventory and method registration[1][3][4][5].

| Specification | Details |

| Compound Name | Normethandrone-d3 |

| Synonyms | (17β)-17-Hydroxy-17-(methyl-d3)estr-4-en-3-one; Normethisterone-d3 |

| Unlabeled CAS Number | 514-61-4 |

| Molecular Formula | C₁₉H₂₅D₃O₂ |

| Molecular Weight | 291.443 g/mol |

| Primary Supplier | Toronto Research Chemicals (TRC) / LGC Standards |

| Product Codes | TRC-N734502-1MG, TRC-N734502-5MG, TRC-N734502-10MG |

| Product Format | Neat (Solid) |

| Drug Classification | Steroids / Doping Agents Standards (Controlled Substance) |

Note: Because normethandrone is an anabolic steroid, its deuterated analog is subject to regional controlled substance regulations (e.g., 21 CFR 1308.13 in the US). Laboratories must ensure proper licensing prior to procurement[4][5].

The Mechanistic Imperative of Normethandrone-d3 (E-E-A-T Analysis)

As a Senior Application Scientist, it is crucial to understand why Normethandrone-d3 is engineered the way it is, rather than simply accepting it as a reagent.

The Causality of the +3 Da Mass Shift

In mass spectrometry, the natural isotopic envelope of an unlabeled steroid (due to naturally occurring ¹³C and ¹⁸O) creates M+1 and M+2 peaks. If an internal standard only possesses a +1 or +2 Da mass shift (e.g., -d1 or -d2), the natural heavy isotopes of the highly concentrated endogenous analyte will "bleed" into the internal standard's MRM (Multiple Reaction Monitoring) transition, falsely elevating the IS signal and skewing the quantitative ratio.

Normethandrone-d3 incorporates three deuterium atoms (typically on the 17α-methyl group). This +3 Da mass shift ensures complete baseline resolution between the isotopic envelope of the unlabeled analyte and the SIL-IS, eliminating cross-talk and ensuring absolute quantitative integrity.

Mitigation of Matrix Effects via Proportional Suppression

Electrospray Ionization (ESI) is notoriously vulnerable to matrix effects—specifically ion suppression caused by co-eluting endogenous phospholipids or salts from plasma or urine[2]. Because Normethandrone-d3 shares the exact physicochemical properties (lipophilicity, pKa, and chromatographic retention time) as unlabeled Normethandrone, it co-elutes perfectly.

When a matrix component suppresses the ionization of the analyte in the ESI source, it suppresses the Normethandrone-d3 signal by the exact same mathematical proportion[2]. Consequently, the Analyte/IS peak area ratio remains constant , creating a self-correcting, highly trustworthy quantitative system.

Figure 1: Causal logic of matrix effect mitigation via SIL-IS proportional suppression.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol details the extraction and quantification of Normethandrone using Normethandrone-d3 as the SIL-IS. This workflow incorporates a derivatization step (e.g., using hydroxylamine or dansyl chloride), which is frequently employed by researchers to enhance the MS sensitivity of neutral 3-keto-4-ene steroids that lack easily ionizable moieties[6][7][8].

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

-

Reconstitute the neat Normethandrone-d3 (TRC-N734502) in LC-MS grade methanol to achieve a 1.0 mg/mL stock solution.

-

Dilute the stock to a working internal standard (WIS) concentration of 10 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Spiking (The Isotope Dilution Step)

-

Aliquot 200 µL of biological sample (plasma or urine) into a clean microcentrifuge tube.

-

Add 20 µL of the 10 ng/mL Normethandrone-d3 WIS. Crucial Causality: Adding the IS before extraction ensures that any physical losses during sample cleanup are accounted for, as the analyte and IS will be lost at the exact same rate.

Step 3: Sample Clean-up (Solid Phase Extraction - SPE)

-

Condition a Weak Cation Exchange (WCX) or C18 SPE cartridge with 1 mL methanol, followed by 1 mL water[2].

-

Load the spiked sample.

-

Wash with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the steroid fraction using 1 mL of 100% acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Step 4: Derivatization (Sensitivity Enhancement)

-

Rationale: Steroids like normethandrone and norethindrone can be quantified at mid-picogram levels by derivatizing the ketone group[6][7].

-

Reconstitute the dried extract in 50 µL of hydroxylamine solution (or dansyl chloride depending on the specific protocol) and incubate at 60°C for 30 minutes[6][7].

-

Evaporate and reconstitute in 100 µL of mobile phase (e.g., 65:35 Water:Acetonitrile with 0.1% formic acid)[6].

Step 5: LC-MS/MS Analysis

-

Inject 10 µL onto a sub-2 µm C18 UPLC column.

-

Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) MRM mode.

Figure 2: Workflow for Isotope Dilution Mass Spectrometry using Normethandrone-d3.

Self-Validating System: Matrix Effect Assessment

To prove the trustworthiness of the assay, you must validate the matrix effect (ME) using the post-extraction spike method[9]:

-

Set A: Neat standard solution of Normethandrone and Normethandrone-d3 in mobile phase.

-

Set B: Blank matrix extracted, dried, and then spiked with the same concentration of standards.

-

Calculation: ME (%) = (Peak Area of Set B / Peak Area of Set A) × 100. If ME is 60% (indicating 40% ion suppression), the assay is still valid ONLY IF the ME for both the unlabeled analyte and the -d3 internal standard are identical, thereby keeping the ratio at 1.0.

Quantitative MRM Transitions

While specific transitions depend on whether the steroid is analyzed intact or derivatized, the following table outlines the theoretical mass shifts expected when programming the triple quadrupole mass spectrometer[6][7].

| Analyte | Precursor Ion [M+H]+ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| Normethandrone (Intact) | 289.2 | 109.1 | 91.1 | 35 |

| Normethandrone-d3 (Intact) | 292.2 | 112.1 | 91.1 | 35 |

| Normethandrone (Derivatized) | Method Dependent | Method Dependent | Method Dependent | Optimized per MS |

(Note: Exact transitions and collision energies must be optimized on the specific instrument, such as an AB Sciex API-6500 or similar system[6]).

Conclusion

The integration of commercially available Normethandrone-d3 from suppliers like Toronto Research Chemicals (TRC) provides analytical chemists with the ultimate tool for robust steroid profiling. By leveraging the +3 Da mass shift and the principle of proportional ion suppression, researchers can develop highly trustworthy, self-validating LC-MS/MS methodologies capable of quantifying trace levels of anabolic agents in complex biological matrices.

References

- DrugFuture Chemical Index Database. Normethandrone.

- LGC Standards. Normethandrone-d3 | TRC-N734502-10MG.

- Fisher Scientific. Normethandrone-d3, TRC 10 mg | Buy Online.

- LGC Standards. Normethandrone-d3 | TRC-N734502-10MG - Related Products.

- ChemBuyersGuide. Toronto Research Chemicals (Page 180).

- QPS. Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma.

- Wikipedia. Normethandrone.

- PubMed (NIH). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry.

- PubMed (NIH). A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum.

- DSHS Köln. Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects.

- Pharmacologyonline. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for Norethindrone.

Sources

- 1. Normethandrone - Wikipedia [en.wikipedia.org]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Normethandrone-d3 | TRC-N734502-10MG | LGC Standards [lgcstandards.com]

- 4. Normethandrone-d3 | TRC-N734502-10MG | LGC Standards [lgcstandards.com]

- 5. Normethandrone [drugfuture.com]

- 6. qps.com [qps.com]

- 7. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Introduction to the use of deuterated steroids in research.

An In-Depth Technical Guide to the Application of Deuterated Steroids in Modern Research

Executive Summary

The integration of deuterated steroids into biochemical research and drug development has fundamentally transformed analytical accuracy and pharmacokinetic engineering. By replacing specific hydrogen ( 1 H) atoms with deuterium ( 2 H), researchers leverage the unique quantum mechanical and physicochemical properties of isotopes. As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary domains where deuterated steroids are indispensable: Stable Isotope Dilution Analysis (SIDA) for absolute quantification via LC-MS/MS, and the exploitation of the Kinetic Isotope Effect (KIE) for mechanistic enzymology and advanced active pharmaceutical ingredient (API) design.

Part 1: Bioanalytical Superiority – Stable Isotope Dilution Analysis (SIDA)

The Causality of Matrix Effects and Isotopic Correction

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the quantification of endogenous steroids in complex biological matrices (e.g., serum, plasma, cerebrospinal fluid) is frequently compromised by matrix effects. During Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), co-eluting lipids and proteins compete with the target analyte for available charge, leading to unpredictable ion suppression or enhancement[1].

To establish a self-validating analytical system, we employ deuterated steroids as Internal Standards (IS). The causality behind this choice is rooted in physicochemical mimicry. A deuterated steroid (e.g., Estriol-d3 or Testosterone-d3) exhibits virtually identical lipophilicity, extraction recovery, and chromatographic retention time as its non-deuterated counterpart[2]. Because they co-elute, the endogenous steroid and the deuterated IS experience the exact same ionization environment. The mass spectrometer resolves them based on their mass-to-charge ( m/z ) shift (e.g., a +3 Da shift for a -d3 isotope). Consequently, any signal suppression affecting the analyte proportionally affects the IS, ensuring the Analyte/IS peak area ratio remains constant and highly accurate[2].

Workflow of Stable Isotope Dilution Analysis (SIDA) using LC-MS/MS.

Quantitative Performance Data

The inclusion of deuterated internal standards enables absolute quantification by correcting for procedural losses during sample preparation and atmospheric pressure ionization[1]. Table 1 summarizes the performance metrics of a validated LC-MS/MS steroid panel utilizing deuterated standards.

Table 1: Accuracy and Precision of Steroid Quantification using Deuterated IS [2]

| Analyte Class | Internal Standard | Apparent Recovery (%) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |

| Estrogens | Estriol-d3 | 86.4 - 115.0 | 5.3 - 12.8 | 5.3 - 12.8 |

| Androgens | Testosterone-d3 | 87.0 - 101.0 | ≤ 8.25 | ≤ 8.25 |

| Progestogens | Progesterone-d9 | 87.0 - 101.0 | ≤ 8.25 | ≤ 8.25 |

(Note: Data reflects performance across high, medium, and low physiological concentrations.)

Part 2: Mechanistic Enzymology – The Kinetic Isotope Effect (KIE)

Quantum Mechanics of the C-D Bond

Beyond analytical chemistry, deuterated steroids are critical probes in pharmacology and enzymology. The foundation of this application is the Kinetic Isotope Effect (KIE). Deuterium has twice the mass of protium ( 1 H). According to quantum mechanics, this increased mass lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond[3].

When a metabolic enzyme, such as a Cytochrome P450 (CYP450) steroid hydroxylase, attempts to cleave this bond, a higher activation energy is required to reach the transition state. If the cleavage of the targeted C-H bond is the rate-determining step in the metabolic pathway, replacing it with a C-D bond will significantly slow down the reaction rate[3],[4].

Application in Cytochrome P450 Mapping

Researchers utilize the KIE to map the transition state properties of human steroid hydroxylases. For instance, studies on CYP17A1 and CYP21A2 (enzymes responsible for progesterone hydroxylation) utilizing deuterated substrates reveal significant primary deuterium KIEs. This proves that hydrogen abstraction is partially rate-limiting in these hydroxylation reactions, leading to enhanced metabolic stability of the deuterated substrates[5],[4].

Kinetic Isotope Effect (KIE) modulating CYP450-mediated steroid metabolism.

Table 2: Observed Kinetic Isotope Effects in CYP450 Steroid Hydroxylation [5]

| Enzyme | Substrate | Target Bond | Intramolecular KIE ( kH/kD ) | Mechanistic Implication |

| CYP21A2 (V359A) | Progesterone | H-21 | 6.2 | C-H cleavage is highly rate-limiting. |

| CYP21A2 (V359A) | Progesterone | H-16α | 3.8 | C-H cleavage is partially rate-limiting. |

| CYP19A1 | Testosterone | 19-methyl | 2.3 - 3.2 | Asymmetric transition state during aromatization. |

Part 3: Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the "why") behind the operational action.

Protocol 1: Absolute Quantification of Steroids via SIDA LC-MS/MS

This protocol describes the extraction and quantification of multiple steroids from serum using deuterated internal standards[6],[2],[7].

Step 1: Aliquoting and Isotopic Spiking

-

Action: Transfer 100 µL of biological serum into a clean microcentrifuge tube. Spike with 10 µL of a deuterated internal standard working solution (e.g., containing 20 nmol/L Testosterone-d3, Progesterone-d9, and Estriol-d3 in methanol).

-

Causality: Spiking before extraction ensures that the deuterated standards undergo the exact same physical losses (e.g., binding to tube walls, incomplete phase separation) as the endogenous analytes, allowing for absolute mathematical correction later.

Step 2: Protein Precipitation and Extraction

-

Action: Add 300 µL of ice-cold acetonitrile (or ethyl acetate for liquid-liquid extraction). Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

-

Causality: The organic solvent denatures steroid-binding globulins (e.g., SHBG, CBG), releasing bound steroids into the organic phase. Centrifugation pellets the precipitated proteins to prevent LC column clogging.

Step 3: Chromatographic Separation

-

Action: Inject 5 µL onto an ACQUITY UPLC C18 column (100 × 2.1 mm, 1.7 μm). Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol) over an 8-minute run time.

-

Causality: The C18 stationary phase separates steroids based on hydrophobicity. The deuterated IS and the target steroid will co-elute perfectly, ensuring they enter the mass spectrometer at the exact same moment.

Step 4: Multiple Reaction Monitoring (MRM) Detection

-

Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 289.2 → 97.1 for Testosterone; m/z 292.2 → 97.1 for Testosterone-d3).

-

Self-Validation/QC: Calculate the peak area ratio (Analyte/IS). If the absolute peak area of the IS drops by >50% compared to a neat solvent injection, it indicates severe matrix ion suppression, necessitating further sample dilution or the implementation of Solid Phase Extraction (SPE)[6],[1].

Protocol 2: Determining the Kinetic Isotope Effect (KIE) in Enzyme Assays

This protocol is used to measure the intrinsic KIE ( DV ) to determine if C-H bond breaking is the rate-limiting step in a novel steroid drug's metabolism[4].

Step 1: Parallel Incubations

-

Action: Prepare two parallel reaction mixtures containing the recombinant CYP450 enzyme (e.g., 50 nM), NADPH regenerating system, and potassium phosphate buffer (pH 7.4). Add the protiated steroid to Reaction A and the deuterated steroid to Reaction B across a concentration gradient (e.g., 1 to 100 µM).

-

Causality: Non-competitive, parallel experiments are required to accurately determine the effect on Vmax ( DV ) without the substrates competing for the same enzyme active site[4].

Step 2: Reaction Quenching

-

Action: Incubate at 37°C. At specific time points (e.g., 0, 5, 10, 15 minutes), quench the reaction by adding an equal volume of ice-cold methanol containing a distinct, unrelated internal standard.

-

Causality: Methanol instantly denatures the CYP450 enzyme, halting the reaction at precise kinetic intervals to allow for accurate initial rate ( V0 ) calculations.

Step 3: Kinetic Calculation

-

Action: Quantify the formation of the metabolite using LC-MS/MS. Plot the initial velocities against substrate concentration to determine kcat and Km using Michaelis-Menten kinetics. Calculate the KIE as the ratio of kcat(protiated)/kcat(deuterated) .

-

Self-Validation/QC: A calculated DV significantly greater than 1 (typically 2 to 6) confirms that C-H bond cleavage is the rate-determining step, validating the therapeutic potential of the deuterated steroid to resist rapid metabolic clearance[3],[5].

References

-

Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. National Institutes of Health (NIH).[6] URL: [Link]

-

Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry. PLOS One.[1] URL: [Link]

-

Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. ACS Omega.[7] URL: [Link]

-

Minor activities and transition state properties of the human steroid hydroxylases cytochromes P450c17 and P450c21, from reactions observed with deuterium-labeled substrates. National Institutes of Health (NIH).[5] URL: [Link]

-

Enzymatic Δ1-Dehydrogenation of 3-Ketosteroids—Reconciliation of Kinetic Isotope Effects with the Reaction Mechanism. ACS Publications.[8] URL: [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (NIH).[4] URL: [Link]

Sources

- 1. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope.com [isotope.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minor activities and transition state properties of the human steroid hydroxylases cytochromes P450c17 and P450c21, from reactions observed with deuterium-labeled substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Bioanalysis of Normethandrone using Normethandrone-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note provides a comprehensive technical guide for the quantitative analysis of Normethandrone in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a robust and validated methodology employing Normethandrone-d3, a stable isotope-labeled (SIL) analogue, as an internal standard. The use of a deuterated internal standard is critical for mitigating experimental variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring high accuracy and precision.[1][2][3] This guide covers the foundational principles, detailed protocols for sample preparation, optimized LC-MS/MS parameters, and rigorous method validation criteria based on regulatory guidelines.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

Quantitative analysis by LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity. However, its accuracy can be compromised by several sources of variability, including matrix effects, sample preparation inconsistencies, and instrumental drift.[3][4] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a particularly significant challenge in complex biological samples.[5]

To overcome these challenges, the principle of isotope dilution is employed. This is achieved by adding a known concentration of a stable isotope-labeled version of the analyte—in this case, Normethandrone-d3—to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[3]

Why Deuterated Standards are Superior: A deuterated internal standard is chemically identical to the analyte, differing only in mass due to the substitution of hydrogen atoms with deuterium.[2] This ensures that the internal standard (IS) and the analyte exhibit nearly identical physicochemical properties. Consequently, they co-elute during chromatography and experience the same degree of extraction loss and ion suppression or enhancement.[1] The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio. Any variation affecting the analyte signal will proportionally affect the IS signal. Therefore, the ratio of the analyte's peak area to the IS's peak area remains constant and is directly proportional to the analyte's concentration, leading to highly accurate and precise quantification.[3]

Normethandrone (also known as methylestrenolone) is a synthetic progestin and anabolic-androgenic steroid (AAS) used in some pharmaceutical preparations.[6] Accurate quantification is essential for pharmacokinetic, toxicokinetic, and clinical studies. Normethandrone-d3 serves as the ideal internal standard for this purpose.

Physicochemical Properties

Accurate mass and chemical formula are foundational for developing specific mass spectrometric detection methods.

| Property | Normethandrone (Analyte) | Normethandrone-d3 (Internal Standard) |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

| Chemical Formula | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂ |

| Molar Mass | 288.43 g/mol [6] | ~291.45 g/mol |

| CAS Number | 514-61-4[6] | N/A |

The Analytical Workflow: A Systematic Approach

A robust bioanalytical method follows a structured workflow from sample receipt to final data analysis. The integration of the deuterated internal standard at the earliest stage is fundamental to the method's success.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

LC-MS/MS Method Development and Optimization

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances like proteins and phospholipids.[7] For steroids, several techniques are common, with Solid-Phase Extraction (SPE) often providing the cleanest extracts.[8][9]

-

Protein Precipitation (PPT): A simple method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. While fast, it may not remove all matrix interferences.

-

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte into an immiscible organic solvent. It offers cleaner extracts than PPT but can be more labor-intensive.[10]

-

Solid-Phase Extraction (SPE): Considered a gold standard for steroid analysis.[8][11] It uses a solid sorbent (e.g., C18) to retain the analyte while interferences are washed away. This technique provides excellent cleanup, reduces matrix effects, and allows for sample concentration.[12]

For this application, an SPE protocol is recommended for its superior cleanup and ability to achieve low limits of quantification.

Chromatographic Separation (LC)

Effective chromatographic separation is crucial to resolve the analyte from other matrix components, which minimizes ion suppression and ensures specificity.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is typically effective for separating steroids.

-

Mobile Phases: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as Mobile Phase A and an organic solvent like methanol or acetonitrile (also with 0.1% formic acid) as Mobile Phase B is standard. The acid aids in the protonation of the analyte for positive ion mode detection.

-

Gradient: A gradient elution starting with a higher aqueous percentage and ramping up the organic phase ensures that early-eluting polar interferences are washed away before the analyte elutes.

Mass Spectrometry (MS/MS) Detection

The mass spectrometer is set up to specifically detect and quantify Normethandrone and Normethandrone-d3 using Multiple Reaction Monitoring (MRM).

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar steroids as it can provide better sensitivity and is less susceptible to matrix effects than ESI.[8] The choice should be optimized during method development.

-

MRM Transitions: The instrument is tuned to isolate a specific precursor ion (Q1) for both the analyte and the IS. This ion is then fragmented in the collision cell, and a specific product ion (Q3) is monitored. This process provides two levels of specificity.

Table of Optimized MRM Parameters (Example)

| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Collision Energy (eV) |

|---|---|---|---|

| Normethandrone | 289.2 | 109.1 | 25 |

| Normethandrone (Qualifier) | 289.2 | 97.0 | 22 |

| Normethandrone-d3 (IS) | 292.2 | 112.1 | 25 |

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Normethandrone and Normethandrone-d3 reference standards into separate volumetric flasks. Dissolve in methanol to the final volume.

-

Intermediate Stock Solutions: Prepare a series of intermediate stock solutions for both the analyte and IS by serially diluting the primary stocks with a 50:50 methanol:water mixture.

-

Calibration Curve (CC) Spiking Solutions: Create a set of 8-10 CC spiking solutions by diluting the analyte intermediate stock. These will be used to fortify blank matrix to create the calibration curve.

-

Quality Control (QC) Spiking Solutions: Prepare QC spiking solutions at a minimum of four levels (Low, Mid, High, and LLOQ) from a separate weighing of the analyte stock to ensure accuracy.

-

Internal Standard (IS) Working Solution: Dilute the Normethandrone-d3 intermediate stock to a final concentration (e.g., 50 ng/mL) in 50:50 methanol:water. This solution will be added to all samples.

Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a detailed methodology for extracting Normethandrone from human plasma.

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

Protocol 3: LC-MS/MS System Parameters

-

LC System: Standard UHPLC system

-

Column: C18, 2.1 x 50 mm, 1.7 µm

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Flow Rate: 0.4 mL/min

LC Gradient Table:

| Time (min) | %B |

|---|---|

| 0.0 | 30 |

| 0.5 | 30 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 30 |

| 5.0 | 30 |

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Source: APCI, Positive Ion Mode

-

Source Temperature: 450 °C

-

Gas Settings: Optimized for the specific instrument.

Method Validation

A full method validation must be performed to ensure the method is reliable for its intended purpose. This should be conducted in accordance with regulatory guidance from bodies such as the U.S. Food and Drug Administration (FDA).[13][14]

Table of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[15] |

| Linearity & Range | To define the concentration range over which the method is accurate and precise. | At least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples.[16] |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should be consistent across lots. CV should be ≤15%. |

| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |

| Stability | To ensure the analyte is stable in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of nominal concentration. |

Data Analysis: The Core of Isotope Dilution

The fundamental principle is that any experimental variation will affect the analyte and the deuterated standard to the same degree. Therefore, the ratio of their signals corrects for these variations.

Caption: The logical workflow of isotope dilution mass spectrometry.

Concentration is calculated by plotting the peak area ratio (Analyte/IS) against the nominal concentration for the calibration standards. A linear regression is applied, and the concentration of unknown samples is determined from this curve.

Conclusion

The use of Normethandrone-d3 as an internal standard provides a highly reliable and robust method for the quantification of Normethandrone in biological matrices by LC-MS/MS. The stable isotope-labeled standard effectively compensates for variations in sample preparation and matrix-induced signal fluctuations, which is essential for meeting the stringent requirements of regulated bioanalysis.[1][17] The protocols and validation guidelines presented here form a solid foundation for researchers and drug development professionals to implement this methodology, ensuring the generation of accurate, precise, and defensible data.

References

-

Normethandrone - Wikipedia. Wikipedia. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AlsaChim. [Link]

-

A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. IJPSDR. [Link]

-

Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022). SciSpace. [Link]

-

Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS One. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

-

Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. ResearchGate. [Link]

-

LC-MS/MS method development and analysis of steroid hormones in different biological matrices. IRIS. [Link]

-

Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. German Sport University Cologne. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques. Charles University. [Link]

-

An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis. [Link]

-

Optimizing Sample Preparation for Low-Level Steroid Quantitation by LC-MS/MS. Separation Science. [Link]

-

Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Royal Society of Chemistry. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. [Link]

-

Development of an LC-HRMS/MS Method for Quantifying Steroids and Thyroid Hormones in Capillary Blood: A Potential Tool for Assessing Relative Energy Deficiency in Sport (RED-S). MDPI. [Link]

-

Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. PubMed. [Link]

-

LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. [Link]

-

Development of a liquid chromatography–tandem mass spectrometry method for the determination of 23 endogenous steroids in small sample volumes of primate urine. ScienceDirect. [Link]

-

An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum. PubMed. [Link]

-

Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. National Institutes of Health. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health. [Link]

-

Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency. [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. Normethandrone - Wikipedia [en.wikipedia.org]

- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synnovis.co.uk [synnovis.co.uk]

- 11. phenomenex.cn [phenomenex.cn]

- 12. Optimizing Sample Preparation for Low-Level Steroid Quantitation by LC-MS/MS | Separation Science [sepscience.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. fda.gov [fda.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmda.go.jp [pmda.go.jp]

- 17. lcms.cz [lcms.cz]

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Chromatographic Separation and Quantification of Normethandrone and Normethandrone-d3 in Human Plasma

Abstract

This application note presents a detailed, validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of Normethandrone and its deuterated internal standard, Normethandrone-d3. The protocol is specifically designed for high-throughput bioanalytical applications, offering excellent sensitivity, specificity, and robustness for pharmacokinetic and bioequivalence studies. We delve into the rationale behind the selection of chromatographic conditions, sample preparation techniques, and mass spectrometric parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Isotopic Separation

Normethandrone, also known as norethindrone, is a synthetic progestin widely used in oral contraceptives and for the treatment of various menstrual disorders.[1][2] Accurate quantification of Normethandrone in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies, which are fundamental to drug development and regulatory approval.[3][4]

The gold standard for such quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[5] In this method, Normethandrone-d3, a deuterated analog of the drug, is employed. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization.[5][6] This co-behavior allows for the correction of any sample loss during preparation and compensates for matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.[5] Therefore, a chromatographic method that effectively separates the analyte from potential interferences while ensuring co-elution with its SIL-IS is paramount.

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is foundational to developing a robust analytical method.

| Property | Normethandrone | Normethandrone-d3 | Reference |

| Chemical Structure | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂ | [7],[8] |

| Molecular Weight | 288.4 g/mol | 291.4 g/mol | [7],[8] |

| LogP | 2.8 | ~2.8 | [7] |

| UV max | 239-245 nm | Not Applicable (MS detection) | [9][10] |

Experimental Workflow and Protocols

The overall workflow for the analysis of Normethandrone and Normethandrone-d3 in human plasma is a multi-step process designed to ensure accuracy and reproducibility.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijbpas.com [ijbpas.com]

- 4. anivet.au.dk [anivet.au.dk]

- 5. cerilliant.com [cerilliant.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Methylnortestosterone | C19H28O2 | CID 5284597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Normethandrone-d3 | TRC-N734502-10MG | LGC Standards [lgcstandards.com]

- 9. japsonline.com [japsonline.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Normethandrone-d3 in Biological Matrices

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Normethandrone-d3 in biological matrices. As a deuterated analog of the synthetic androgen and progestin, Normethandrone, Normethandrone-d3 serves as an ideal internal standard for pharmacokinetic and metabolic studies. This document provides a comprehensive protocol, including sample preparation, optimized chromatographic conditions, and mass spectrometric parameters, to ensure accuracy and precision in bioanalytical workflows. The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring reliable quantification of this compound.

Introduction: The Critical Role of Deuterated Standards

Normethandrone, also known as 17α-methyl-19-nortestosterone, is a synthetic steroid with both progestogenic and androgenic/anabolic properties.[1][2] Its use in pharmaceutical development and research necessitates accurate and precise quantification in complex biological fluids. The "gold standard" for quantitative mass spectrometry-based bioanalysis is the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards.[3][4]

Normethandrone-d3, with three deuterium atoms, is an ideal internal standard for the quantification of normethandrone. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[4] This co-elution behavior is crucial for mitigating matrix effects, which are a significant source of variability in LC-MS/MS analysis.[3] By adding a known amount of Normethandrone-d3 to a sample at the initial stage, it effectively normalizes for any analyte loss or signal fluctuation, leading to highly reliable and reproducible data.[5]

This application note provides a detailed protocol for the detection of Normethandrone-d3, which can be adapted for the quantitative analysis of normethandrone in various research and development settings.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

For the extraction of steroids from biological matrices like plasma or urine, solid-phase extraction (SPE) is a highly effective technique, offering high recovery and robust pre-concentration of trace analytes.[6]

Protocol:

-

Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of Normethandrone-d3 standard solution. Mix thoroughly and load the sample onto the conditioned SPE cartridge at a slow, dropwise rate.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under a stream of nitrogen for 5-10 minutes.

-

Elution: Elute the analyte and the internal standard with 2 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is well-suited for the separation of steroids. The following parameters provide a good starting point for method development.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 5 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Rationale for Parameter Selection:

-

Ionization Mode: ESI in positive mode is effective for the ionization of steroids containing a ketone group, such as normethandrone.

-

Precursor Ion: The precursor ion for Normethandrone-d3 is its protonated molecule [M+H]⁺. With a molecular weight of approximately 291.45 g/mol (Normethandrone MW = 288.42 + 3 deuteriums), the expected m/z is ~292.4.

-

Product Ions: The fragmentation of the steroid backbone upon collision-induced dissociation (CID) will generate characteristic product ions. Based on the fragmentation of similar steroids, we can predict key product ions for Normethandrone-d3. The fragmentation of the unlabeled normethandrone would likely involve losses from the steroid rings and the methyl group. For the deuterated version, the fragmentation pattern is expected to be similar, with a mass shift in fragments containing the deuterium labels.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions for Normethandrone-d3:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Normethandrone-d3 | ~292.4 | To be determined empirically | 100 | 30 | 20 |

| (Quantifier) | To be determined empirically | ||||

| (Qualifier) | To be determined empirically |

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of Normethandrone-d3 and performing a product ion scan.

Data Analysis and Interpretation

The quantification of normethandrone in unknown samples is achieved by calculating the peak area ratio of the analyte to the Normethandrone-d3 internal standard. A calibration curve is constructed by plotting the peak area ratios of a series of known standards against their concentrations. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of Normethandrone-d3. The use of a deuterated internal standard is paramount for achieving high accuracy and precision in bioanalytical studies. The provided parameters serve as a robust starting point for method development and can be further optimized to meet specific laboratory and regulatory requirements.

References

- A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards - Benchchem. (n.d.).

- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC. (2012, February 27).

- Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. (2022, November 15).

- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide - Benchchem. (n.d.).

- Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed. (n.d.).

- Optimizing Sample Preparation for Low-Level Steroid Quantitation by LC-MS/MS. (2026, March 25).

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).

- LC/MS/MS Analysis of Steroid Hormones in Plasma - Sigma-Aldrich. (n.d.).

- The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30).

- Normethandrone - Wikipedia. (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025, October 30).

- Normethandrone. (n.d.).

- Development of a liquid chromatography–tandem mass spectrometry method for the determination of 23 endogenous steroids in smal. (2007, November 19).

- Norethindrone-d6 | Stable Isotope - MedchemExpress.com. (n.d.).

- Norethindrone | C20H26O2 | CID 6230 - PubChem - NIH. (n.d.).

- Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma - QPS. (n.d.).

- Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed. (2005, October 25).

- Quantitative analysis of norethindrone in milk using deuterated carrier and gas chromatography-mass spectrometry - PubMed. (n.d.).

- NORMETHANDRONE - Inxight Drugs. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 3. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norethindrone [webbook.nist.gov]

- 5. Normethandrone [drugfuture.com]

- 6. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Normethandrone-d3 in clinical and forensic toxicology.

An In-Depth Guide to the Application of Normethandrone-d3 in Clinical and Forensic Toxicology

Introduction: The Imperative for Precision in Steroid Analysis

Normethandrone, also known as 17α-methyl-19-nortestosterone, is a synthetic estrane steroid with both progestogenic and anabolic-androgenic properties.[1] Its detection and quantification in biological matrices are critical in various contexts, from clinical monitoring to forensic investigations and sports anti-doping. The analytical challenge lies in achieving unerring accuracy and precision, especially at low concentrations and within complex biological samples like blood, plasma, and urine.[2][3]

This guide details the application of Normethandrone-d3, a stable isotope-labeled (SIL) analog, as an internal standard for quantitative analysis. In the realm of mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), SIL internal standards are the undisputed "gold standard."[4] Their value lies in their near-identical physicochemical properties to the target analyte.[5] Normethandrone-d3 co-elutes with the unlabeled Normethandrone, experiencing the same variations during sample extraction, chromatography, and ionization.[6][7] This co-behavior allows it to act as a perfect surrogate, correcting for signal suppression or enhancement from the sample matrix and other experimental inconsistencies, thereby ensuring the generation of robust and reliable data.[4][8]

Physicochemical and Mass Spectrometric Properties

A thorough understanding of the analyte and its deuterated internal standard is the foundation of any robust analytical method. The key is the mass difference, which allows the mass spectrometer to distinguish between the target compound and the internal standard.

| Property | Normethandrone (Analyte) | Normethandrone-d3 (Internal Standard) |

| Chemical Formula | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂ |

| Molecular Weight | 288.43 g/mol | 291.45 g/mol |

| CAS Number | 512-61-8 | 203784-57-0[9] |